4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of functional groups, including a chloromethyl group, an amino group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of an amino group using reagents like formaldehyde and hydrochloric acid.
Coupling of the triazole and chloromethyl groups: This step may involve a nucleophilic substitution reaction where the triazole ring is coupled with the chloromethylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds such as:
Triazole derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Chloromethylated compounds: Molecules with chloromethyl groups, often used in organic synthesis.
Amino-substituted cyclohexadienones: Compounds with similar structural features and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
191331-42-7 |
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Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-(chloromethylamino)-2-(2H-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9ClN4O/c10-5-11-6-1-2-9(15)7(3-6)8-4-12-14-13-8/h1-4,11,15H,5H2,(H,12,13,14) |
InChI Key |
KNLIBUOFEGQMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCl)C2=NNN=C2)O |
Origin of Product |
United States |
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